AZD2932

Catalog No.
S548027
CAS No.
883986-34-3
M.F
C24H25N5O4
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD2932

CAS Number

883986-34-3

Product Name

AZD2932

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30)

InChI Key

TWYCZJMOEMMCGC-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2932; AZD 2932; AZD-2932

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Description

The exact mass of the compound 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide is 447.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Identification and Properties:

    • AZD2932 has the CAS registry number 883986-34-3 PubChem: .
    • Its chemical structure consists of several functional groups that might be of interest for medicinal chemistry research, including quinazolinone, pyrazole, and acetamide moieties Sigma-Aldrich.
  • Limited Literature Availability:

    • A search for scientific publications mentioning AZD2932 yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.

Further exploration might involve:

  • Patent Databases: Searching for patents related to AZD2932 could reveal its potential applications or development as part of a larger research program.
  • Company Information: If AZD2932 was developed by a pharmaceutical company, their website or press releases might mention its intended use.

AZD2932 is a synthetic compound classified as a quinazoline ether derivative, specifically designed to inhibit various receptor tyrosine kinases. It has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, among others. The compound is characterized by its ability to target multiple kinases, making it a multi-targeted therapeutic agent with potential applications in oncology and other fields requiring modulation of cellular signaling pathways.

Research suggests AZD2932 may act as a kinase inhibitor []. Kinases are enzymes that transfer phosphate groups from ATP (adenosine triphosphate) to other molecules, regulating various cellular processes. Inhibiting specific kinases can be a promising approach in cancer treatment. However, the specific kinase targets and detailed mechanism of action of AZD2932 require further investigation.

, primarily focusing on the formation of the quinazoline ether structure. One notable reaction includes the coupling of 2-chloro-3-(piperazin-1-yl)quinoxaline with various amines under basic conditions, typically using sodium bicarbonate as a base in acetonitrile. This reaction yields AZD2932 along with other derivatives, which can be crystallized and purified for further analysis and testing .

AZD2932 exhibits significant biological activity as an inhibitor of receptor tyrosine kinases. It has demonstrated inhibitory potency against vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, with IC50 values of 8 nM and 4 nM, respectively. Additionally, it has shown activity against c-Kit and Flt-3 receptors, indicating its broad-spectrum efficacy in inhibiting pathways involved in tumor growth and angiogenesis . The compound's ability to induce apoptosis in cancer cells further enhances its therapeutic potential.

The synthesis of AZD2932 can be summarized in the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-3-(piperazin-1-yl)quinoxaline.
  • Reagents: Sodium bicarbonate is used as a base, and acetonitrile serves as the solvent.
  • Reaction Conditions: The mixture is refluxed for approximately two hours.
  • Isolation: After cooling, the reaction mixture is poured into water to precipitate the product, which is then filtered, dried, and crystallized from ethanol.
  • Purification: The final product can be purified through recrystallization or chromatography techniques as necessary .

AZD2932 has potential applications primarily in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor progression and metastasis. Its multi-targeted action makes it suitable for treating various malignancies where receptor tyrosine kinases play a pivotal role. Additionally, its properties may extend to other therapeutic areas such as inflammatory diseases and cardiovascular conditions where angiogenesis is a concern .

Interaction studies have shown that AZD2932 effectively inhibits the activity of several receptor tyrosine kinases at nanomolar concentrations. In vitro assays demonstrate its capacity to block signaling pathways associated with cell proliferation and survival. These studies are crucial for understanding the compound's mechanism of action and its potential side effects when used therapeutically .

AZD2932 shares structural similarities with several other kinase inhibitors but stands out due to its specific targeting profile and potency. Below is a comparison with some similar compounds:

Compound NameTarget KinasesIC50 (nM)Unique Features
SorafenibVEGFR-2, PDGFR-beta~10Multi-kinase inhibitor; used in liver cancer
RegorafenibVEGFR-2, PDGFR-beta~5Approved for colorectal cancer treatment
PazopanibVEGFR-1, VEGFR-2, PDGFR-beta~10Used for renal cell carcinoma
AZD2932VEGFR-2, PDGFR-beta, c-Kit, Flt-34 - 8Broad-spectrum activity across multiple kinases

AZD2932's unique combination of high potency against multiple targets distinguishes it from other compounds in this class . Its design allows for tailored therapeutic strategies that exploit these interactions for enhanced efficacy in treating cancers characterized by aberrant kinase signaling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.19065430 g/mol

Monoisotopic Mass

447.19065430 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJ9PP5S9IM

Dates

Modify: 2023-08-15
1: Plé PA, Jung F, Ashton S, Hennequin L, Laine R, Morgentin R, Pasquet G, Taylor S. Discovery of AZD2932, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases. Bioorg Med Chem Lett. 2012 Jan 1;22(1):262-6. doi: 10.1016/j.bmcl.2011.11.019. Epub 2011 Nov 12. PubMed PMID: 22153662.

Explore Compound Types